Home > Products > Building Blocks P8738 > 3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine - 916423-56-8

3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

Catalog Number: EVT-457202
CAS Number: 916423-56-8
Molecular Formula: C12H12BrN3
Molecular Weight: 278.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Synthesis Analysis

The synthesis of pyrazoline derivatives has been reported in various studies . Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine” are not explicitly mentioned in the sources .

(E)-5-Benzyl-7-(3-bromobenzylidene)-3-(3-bromophenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine

    1-(4-Fluorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (Compound I)

    • Compound Description: This compound was part of a study investigating the crystal structures and hydrogen bonding patterns of three closely related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives. []
    • Relevance: Similar to 3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine, this compound features a 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core. The study highlighted how subtle variations in substituents, such as a 4-fluorophenyl group at the 1-position, a methylsulfonyl group at the 5-position, and a 4-(trifluoromethyl)phenyl group at the 3-position, influence the molecular conformation and intermolecular interactions of these compounds.

    1-(4-Chlorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (Compound II)

    • Compound Description: This compound was studied alongside Compound I to explore the impact of halogen substitution on the crystal packing and hydrogen bonding of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives. []
    • Relevance: This compound closely resembles Compound I, with the only difference being the halogen substituent on the phenyl ring at the 1-position (chlorine instead of fluorine). Comparing these compounds provided insights into how halogen size and electronegativity affect intermolecular interactions and crystal packing within this class of molecules.

    1-(3-Methylphenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (Compound III)

    • Compound Description: This compound was the third pyrazolopyridine derivative investigated in the aforementioned study, focusing on its molecular conformation and intermolecular interactions. []
    • Relevance: Similar to 3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine, this compound contains the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core. The study observed that introducing a methyl group at the 3-position of the phenyl ring at the 1-position (compared to Compounds I and II) led to a distinct molecular conformation and different hydrogen bonding patterns, demonstrating the impact of even minor structural variations within this class of compounds.

    5. 4-(4-Bromophenyl)-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile ethanol solvate * Compound Description: The crystal structure of this compound, a pyrazolopyridine derivative, was analyzed, revealing its conformation and intermolecular interactions, specifically N-H⋯O and O-H⋯N hydrogen bonds and a short N⋯Br contact. []* Relevance: While sharing the 4-bromophenyl substituent with 3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine, this compound differs in its core structure, featuring a pyrazolo[3,4-b]pyridine scaffold instead of a pyrazolo[4,3-c]pyridine system. This structural difference highlights the diversity of pyrazolopyridine derivatives and their potential for exploring various pharmacological targets.

    4,5,6,7-Tetrahydro-4,6-diphenyl-2H-pyrazolo[4,3-c]pyridine-3-ols (Series 2a-f)

    • Compound Description: This series of compounds, characterized by a hydroxyl group at the 3-position and varying substituents on the phenyl rings, was synthesized as part of a study exploring novel fused heterobicycles. []
    • Relevance: These compounds share the 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine core with the target compound, 3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine. This series emphasizes the feasibility of introducing various substituents on the pyrazolopyridine scaffold, offering opportunities to fine-tune the physicochemical properties and potential biological activities of these compounds.

    4,5,6,7-Tetrahydro-2,4,6-triphenyl-2H-pyrazolo[4,3-c]pyridine-3-ols (Series 3a-f)

    • Compound Description: This series of compounds, featuring a hydroxyl group at the 3-position and three phenyl rings with varying substituents, was synthesized alongside the 4,5,6,7-tetrahydro-4,6-diphenyl-2H-pyrazolo[4,3-c]pyridine-3-ols. []
    • Relevance: Like the target compound, these compounds belong to the pyrazolo[4,3-c]pyridine class of compounds. The synthesis of these series underscores the versatility of pyrazolopyridine chemistry and the potential for generating diverse libraries of compounds with potentially valuable biological properties.

    1-(3-Chlorophenyl)-7-oxo-6-[4-(2-oxo-1(2H)pyridinyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide

    • Compound Description: This compound and its solvates were identified as potent Factor Xa inhibitors and were investigated for their potential in treating thromboembolic diseases. The research focused on various crystalline forms of this compound and their therapeutic applications. [, ]
    • Relevance: Though sharing the pyrazolopyridine scaffold with 3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine, this compound exhibits a distinct arrangement with a pyrazolo[3,4-c]pyridine core. This variation highlights the structural diversity within the broader pyrazolopyridine family and its implications for biological activity. ,

    3-(1-Hydroxy-1-methylethyl)-1-(4-methoxyphenyl)-6-[4-(2-oxo-2H-pyridin-1-yl)phenyl]-1,4,5,6-tetrahydropyrazolo[3,4-c]pyridin-7-one

    • Compound Description: Along with the previous compound, this pyrazolopyridine derivative demonstrated significant Factor Xa inhibitory activity, marking its potential for treating thromboembolic disorders. []
    • Relevance: This compound features a pyrazolo[3,4-c]pyridine core structure, distinguishing it from the pyrazolo[4,3-c]pyridine framework of 3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine. This difference exemplifies the structural diversity within the pyrazolopyridine family and its potential to yield compounds with varying biological activities, such as Factor Xa inhibition.

    1-[3-[4-(6-Chloro-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]propyl]-4,5,6,7-tetrahydro-5-(methylsulfonyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[4,3-c]pyridine (JNJ 10329670)

    • Compound Description: Identified as a potent and selective cathepsin S inhibitor, JNJ 10329670 represents a novel class of immunosuppressive compounds. This orally available, high-affinity inhibitor exhibits a Ki of ~30 nM for human cathepsin S, with significant selectivity over other cathepsins and proteases. Its ability to block invariant chain proteolysis highlights its potential for treating allergies and autoimmune diseases. []
    • Relevance: Sharing the core structure of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine with 3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine, JNJ 10329670 underscores the versatility of this scaffold in developing potent and selective inhibitors targeting various enzymes, including cathepsin S.

    3-(7-(Difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-N-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide (Cpd19)

    • Compound Description: This compound acts as a ligand for bromodomains, specifically BRD4-BD1 and CREBBP. Crystallographic studies investigated its binding mode and interactions with these bromodomains. [, ]
    • Relevance: Sharing the 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine core with 3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine, Cpd19 demonstrates the adaptability of this scaffold for targeting protein-protein interactions involving bromodomains, highlighting its potential in developing novel therapeutics for various diseases. ,
    Overview

    3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a heterocyclic compound belonging to the class of pyrazolo[4,3-c]pyridines. This compound features a unique bicyclic structure that incorporates both pyrazole and pyridine rings. The presence of the bromophenyl group enhances its chemical reactivity and potential biological activity. The compound has garnered interest for its applications in medicinal chemistry, particularly as a scaffold for drug design.

    Source

    The compound can be synthesized through various methods, including condensation reactions involving substituted pyrazoles and electrophilic reagents. It is commercially available from chemical suppliers, with its molecular formula being C₁₂H₁₂BrN₃ and a CAS number of 916423-56-8 .

    Classification

    3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is classified as a bicyclic heterocyclic compound. Its structure allows it to exhibit diverse chemical properties and biological activities.

    Synthesis Analysis

    Methods

    The synthesis of 3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine typically involves the condensation of 5-aminopyrazoles with various electrophiles. One common approach is the reaction of 5-aminopyrazoles with α-oxo ketene dithioacetals or other carbonyl compounds under acidic conditions to form the desired pyrazolo[4,3-c]pyridine structure .

    Technical Details

    1. Condensation Reaction: The reaction generally requires heating the reactants in an appropriate solvent such as ethanol or dioxane at elevated temperatures (around 100°C) for several hours.
    2. Cyclization: Following condensation, cyclization occurs through nucleophilic attacks on carbonyl groups leading to the formation of the bicyclic structure.
    3. Purification: The product is usually purified through recrystallization techniques or chromatographic methods to obtain a high-purity compound.
    Molecular Structure Analysis

    Structure

    The molecular structure of 3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine consists of a fused pyrazole and pyridine ring system with a bromophenyl substituent at the 3-position. The tetrahydro configuration indicates that the compound is saturated at certain positions.

    Data

    • Molecular Formula: C₁₂H₁₂BrN₃
    • Molecular Weight: Approximately 276.14 g/mol
    • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.
    Chemical Reactions Analysis

    Reactions

    The compound can participate in various chemical reactions due to its functional groups:

    1. Electrophilic Substitution: The bromine atom on the phenyl ring can undergo electrophilic substitution reactions.
    2. Nucleophilic Reactions: The nitrogen atoms in the pyrazole ring can act as nucleophiles in further synthetic transformations.
    3. Reduction Reactions: The compound may also be subjected to reduction reactions to modify its functional groups.

    Technical Details

    Reactions are typically carried out under controlled conditions using reagents that facilitate desired transformations while minimizing side reactions.

    Mechanism of Action

    Process

    The mechanism of action for compounds like 3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine often involves their interaction with biological targets such as enzymes or receptors:

    1. Binding Affinity: The compound's structure allows it to bind selectively to specific biological targets.
    2. Inhibition Mechanisms: It may act as an inhibitor in biochemical pathways by blocking active sites or interfering with substrate binding.

    Data

    Research has shown that derivatives of pyrazolo[4,3-c]pyridines exhibit varied biological activities including anti-inflammatory and anticancer properties .

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically appears as a solid crystalline substance.
    • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.

    Chemical Properties

    • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
    • Reactivity: Reacts with strong acids or bases and can participate in nucleophilic substitutions.
    Applications

    Scientific Uses

    3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine has potential applications in:

    1. Medicinal Chemistry: As a scaffold for developing new pharmaceuticals targeting various diseases.
    2. Biological Research: Used in studies aimed at understanding enzyme inhibition and receptor interactions.
    3. Drug Development: Investigated for its potential role in creating novel therapeutic agents against cancer and inflammation-related disorders .

    Properties

    CAS Number

    916423-56-8

    Product Name

    3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

    IUPAC Name

    3-(4-bromophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

    Molecular Formula

    C12H12BrN3

    Molecular Weight

    278.15 g/mol

    InChI

    InChI=1S/C12H12BrN3/c13-9-3-1-8(2-4-9)12-10-7-14-6-5-11(10)15-16-12/h1-4,14H,5-7H2,(H,15,16)

    InChI Key

    YVWBWCMTUJBDNF-UHFFFAOYSA-N

    SMILES

    C1CNCC2=C1NN=C2C3=CC=C(C=C3)Br

    Canonical SMILES

    C1CNCC2=C1NN=C2C3=CC=C(C=C3)Br

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.